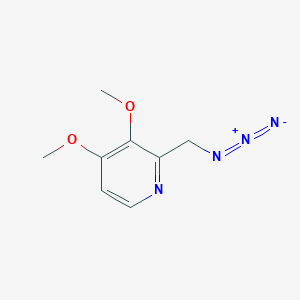

2-(Azidomethyl)-3,4-dimethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

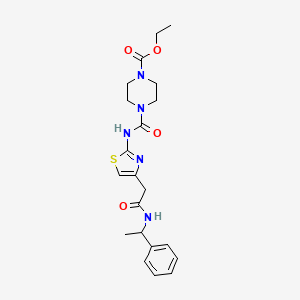

The compound “2-(Azidomethyl)-3,4-dimethoxypyridine” seems to be a type of organic azide . Organic azides are a highly versatile family of compounds in chemistry and material sciences due to the exceptional reactivity of the azide group .

Synthesis Analysis

While specific synthesis methods for “2-(Azidomethyl)-3,4-dimethoxypyridine” were not found, organic azides can be synthesized from amino precursors by diazotransfer reaction . Another approach is the conversion of the ribose into a 2’,3’-epoxide .Chemical Reactions Analysis

Organic azides are known for their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .Aplicaciones Científicas De Investigación

Electrophilic and Cycloaddition Reactions : 2-(Azidomethyl)-3,4-dimethoxypyridine exhibits remarkable behavior in electrophilic and cycloaddition reactions. It demonstrates potent electrophilic properties, comparable with highly activated neutral polyazaaromatics, making it a versatile Diels-Alder reagent due to the low aromatic character of its six-membered ring. This allows for various reactivity patterns, leading to different cycloadducts involving the pyridine ring as the dienophile or the heterodiene contributor (Terrier et al., 2000).

Corrosion Inhibition Properties : In the field of materials and corrosion engineering, complexes involving derivatives of 2-(Azidomethyl)-3,4-dimethoxypyridine have shown significant corrosion inhibition properties on mild steel. This is particularly notable in azide complexes, which, upon treatment with certain chemicals, exhibit corrosion inhibition as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization (Mriganka Das et al., 2017).

Antimicrobial Evaluation : Novel 1,2,3-triazole-hydrazone derivatives embedded with 3,4-dimethoxy pyridine ring nucleus, prepared using 2-(chloromethyl)-3,4dimethoxypyridine, have been evaluated for their antimicrobial properties. These compounds showed moderate antibacterial activity and very good fungal activity against various bacterial and fungal pathogens, highlighting their potential in developing new antimicrobial agents (Swamy Saidugari et al., 2016).

Synthesis of Novel Heterocyclic Systems : 2-(Azidomethyl)-3,4-dimethoxypyridine has been used to synthesize new heterocyclic systems containing a 3-(tetrazol-5-yl)pyridine unit, showcasing its potential in the development of novel organic compounds (I. V. Bliznets et al., 2004).

Cycloaddition Reactions of Azido Derivatives : 2-(Azidomethyl)-3,4-dimethoxypyridine derivatives have shown interesting cycloaddition reactions. For example, 2,4,6-triazido-3,5-dichloropyridine, a derivative, adds molecules to specific groups in a selective manner, indicating its utility in specific synthetic applications (S. Chapyshev, 1999).

Propiedades

IUPAC Name |

2-(azidomethyl)-3,4-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-13-7-3-4-10-6(5-11-12-9)8(7)14-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYQOGYNMWAAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CN=[N+]=[N-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-3,4-dimethoxypyridine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2467748.png)

![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2467751.png)

![3-benzyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467753.png)

![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)